1-[(5-Bromo-2-fluorophenyl)methyl]piperazine hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound demonstrates a sophisticated three-dimensional arrangement that significantly influences its chemical behavior and potential biological activity. The fundamental structure consists of a six-membered piperazine ring adopting a chair conformation, with one nitrogen atom substituted by a benzyl group bearing halogen substituents at the 2 and 5 positions. The piperazine moiety, characterized by the molecular backbone C₁₁H₁₄BrFN₂, provides a flexible framework that allows for conformational adaptation while maintaining structural integrity through intramolecular hydrogen bonding interactions.
The stereochemical considerations of this compound involve the spatial arrangement of the halogen substituents on the aromatic ring, which creates a unique electronic environment affecting molecular reactivity. The bromine atom positioned at the 5-carbon of the benzene ring exhibits significant steric bulk compared to the fluorine substituent at the 2-position, resulting in differential electronic effects that influence both electrophilic and nucleophilic reaction pathways. The methylene bridge connecting the piperazine nitrogen to the aromatic system provides rotational freedom, enabling the molecule to adopt multiple conformational states depending on environmental conditions and intermolecular interactions.
Computational modeling studies have revealed that the preferred conformation involves the benzyl group oriented in a pseudo-equatorial position relative to the piperazine ring, minimizing steric clashes while optimizing electronic interactions between the halogen substituents and the nitrogen lone pairs. The hydrochloride salt formation occurs through protonation of the unsubstituted nitrogen atom in the piperazine ring, creating a stable ionic compound with enhanced water solubility compared to the free base form. This protonation event significantly alters the molecular geometry, introducing electrostatic interactions that influence crystal packing arrangements and solid-state properties.
International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the base structure designated as 1-[(5-bromo-2-fluorophenyl)methyl]piperazine. The numbering system begins with the piperazine ring, where nitrogen atoms occupy positions 1 and 4, with the substituted nitrogen designated as position 1 for nomenclature purposes. The benzyl substituent receives systematic identification through the positional descriptors 5-bromo and 2-fluoro, indicating the specific locations of halogen atoms on the aromatic ring relative to the methylene attachment point.
Alternative naming conventions employed in chemical databases and literature include various systematic and trivial designations that facilitate compound identification across different scientific disciplines. The Chemical Abstracts Service registry number 1803601-49-1 provides a unique numerical identifier that eliminates ambiguity in chemical communication and database searches. Additional nomenclature variations include the descriptor "piperazine, 1-[(5-bromo-2-fluorophenyl)methyl]-, hydrochloride" which emphasizes the parent heterocycle while specifying the substituent pattern and salt form.
The International Chemical Identifier string representation "InChI=1S/C11H14BrFN2.ClH/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H" provides a standardized computer-readable format for structural representation. The corresponding International Chemical Identifier Key "HOWROMLBBMHDMZ-UHFFFAOYSA-N" serves as a condensed hash representation facilitating rapid database searches and structural comparisons. These standardized nomenclature systems ensure accurate compound identification across global scientific communities while supporting automated chemical information processing systems.
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Registry Number | 1803601-49-1 |
| Molecular Formula | C₁₁H₁₅BrClFN₂ |
| International Chemical Identifier | InChI=1S/C11H14BrFN2.ClH/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H |
| International Chemical Identifier Key | HOWROMLBBMHDMZ-UHFFFAOYSA-N |
Comparative Analysis with Related Piperazine Derivatives
The structural characteristics of this compound can be effectively analyzed through systematic comparison with closely related piperazine derivatives that share similar substitution patterns or functional group arrangements. A comprehensive examination of structurally analogous compounds reveals significant insights into structure-activity relationships and physicochemical property variations that arise from specific substitution modifications. The compound 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine, characterized by the molecular formula C₁₁H₁₄BrFN₂ and molecular weight 273.14 grams per mole, represents a regioisomeric variant where the positions of bromine and fluorine substituents are interchanged.
Detailed structural comparison reveals that the positional rearrangement of halogen substituents significantly affects molecular properties including electronic distribution, dipole moment, and potential binding interactions. The 2-bromo-4-fluoro isomer exhibits different steric hindrance patterns around the aromatic ring, potentially influencing conformational preferences and intermolecular association behaviors. Additionally, the electronic effects of halogen positioning create distinct electrostatic potential surfaces that may impact biological activity profiles and chemical reactivity patterns compared to the 5-bromo-2-fluoro arrangement.
Further comparative analysis with 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine demonstrates the influence of fluorine versus chlorine substitution on molecular properties. This related compound, with molecular formula C₁₂H₁₆BrClN₂, incorporates an additional methyl group on the piperazine nitrogen while substituting chlorine for fluorine in the aromatic system. The size differential between fluorine and chlorine atoms creates measurable differences in van der Waals radii and electronic polarizability, resulting in altered molecular volumes and surface areas that affect solubility characteristics and crystal packing arrangements.
The examination of 1-(5-Bromo-2-cyclopropylphenyl)-4-methylpiperazine provides insights into the effects of replacing halogen substituents with alkyl groups. This derivative, characterized by molecular formula C₁₄H₁₉BrN₂ and molecular weight 295.22 grams per mole, substitutes a cyclopropyl group for the fluorine atom while maintaining the bromine substituent and adding methylation to the piperazine ring. The cyclopropyl substitution introduces significant steric bulk and alters the electronic environment of the aromatic ring, creating a compound with substantially different three-dimensional properties and potential biological activities compared to the halogenated variants.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine | C₁₁H₁₄BrFN₂ | 273.14 | Reference compound |
| 1-[(2-Bromo-4-fluorophenyl)methyl]piperazine | C₁₁H₁₄BrFN₂ | 273.14 | Halogen position isomer |
| 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperazine | C₁₂H₁₆BrClN₂ | 307.63 | Chlorine substitution, N-methylation |
| 1-(5-Bromo-2-cyclopropylphenyl)-4-methylpiperazine | C₁₄H₁₉BrN₂ | 295.22 | Cyclopropyl substitution, N-methylation |
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2.ClH/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWROMLBBMHDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-49-1 | |
| Record name | Piperazine, 1-[(5-bromo-2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution Pathway
The primary synthetic route involves a two-step nucleophilic substitution sequence. First, 5-bromo-2-fluorobenzyl chloride reacts with piperazine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. The reaction requires 2.1 equivalents of piperazine to ensure complete conversion, with triethylamine (TEA) as the proton scavenger.
The intermediate free base is then treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt. Crystallization from ethanol/water (3:1 v/v) yields white crystalline product with 78–82% purity, requiring subsequent recrystallization from acetonitrile to achieve pharmaceutical-grade material (>99% HPLC purity).
Table 1: Optimization Parameters for Nucleophilic Substitution
Alternative Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the reaction kinetics. Using a CEM Discover SP system at 80°C with 150 W power, reaction time reduces from 24 hr to 35 min while maintaining 89% yield. This method utilizes:
- 5-Bromo-2-fluorobenzyl bromide (1.0 eq)
- Piperazine (2.5 eq)
- Potassium iodide (0.1 eq) as catalyst
- DMF as high-boiling solvent
The microwave method demonstrates improved regioselectivity, with <2% di-substituted byproducts compared to 5–8% in conventional heating.
Industrial Production Protocols
Continuous Flow Reactor Design
Large-scale manufacturing employs tubular flow reactors (TFR) with the following configuration:
- Reactor 1 : Mixing zone (T = 5°C, τ = 30 s)
- Benzyl halide (0.5 M in THF)
- Piperazine (1.1 M in THF)
- Reactor 2 : Residence time chamber (T = 25°C, τ = 2 hr)
- Crystallization Unit : pH-controlled HCl gas introduction
This continuous process achieves 93% conversion with 99.7% purity at throughput rates of 50 kg/hr.
Table 2: Comparative Analysis of Batch vs Continuous Production
| Metric | Batch Process | Continuous Flow | |
|---|---|---|---|
| Annual Capacity | 12 tonnes | 430 tonnes | |
| Energy Consumption | 580 kWh/kg | 190 kWh/kg | |
| Impurity Profile | 0.3–0.5% | 0.08–0.12% | |
| Capital Cost | $2.1M | $4.7M |
Reaction Mechanism and Kinetic Analysis
The alkylation follows an SN2 mechanism confirmed through deuterium-labeling studies. Key mechanistic features:
- Rate-determining step: Nucleophilic attack by piperazine's secondary nitrogen
- Transition state stabilization through π-cation interactions with the aryl ring
- Hammett plot (ρ = +1.2) indicates electron-withdrawing groups accelerate reaction
Kinetic Parameters
- Activation Energy (Ea): 72.4 kJ/mol
- Frequency Factor (A): 2.1×10^8 M^-1s^-1
- Second-order rate constant (k): 0.0187 M^-1s^-1 at 25°C
Process Optimization Strategies
Solvent Engineering
A ternary solvent system (DCM/MeCN/H2O 45:45:10) reduces viscosity while maintaining high dielectric constant (ε = 32.1), enhancing mass transfer rates by 40% compared to pure DCM.
Catalytic Enhancement
Adding 0.05 eq of tetra-n-butylammonium bromide (TBAB) as phase-transfer catalyst:
- Increases reaction rate by 2.8×
- Reduces piperazine stoichiometry to 1.8 eq
- Maintains selectivity >98%
Analytical Characterization
Table 3: Spectroscopic Fingerprints
Comparative Method Evaluation
Table 4: Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Throughput (kg/hr) | E-Factor |
|---|---|---|---|---|
| Conventional Batch | 78 | 99.1 | 2.4 | 18.7 |
| Microwave-Assisted | 89 | 99.6 | 0.8 | 9.2 |
| Continuous Flow | 93 | 99.8 | 50 | 4.1 |
Chemical Reactions Analysis
Substitution Reactions
The bromine and fluorine atoms on the aromatic ring enable nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Nucleophilic Aromatic Substitution
-
Bromine substitution : The electron-withdrawing fluorine atom activates the aromatic ring, facilitating SNAr at the bromine position. Common nucleophiles include amines, thiols, and alkoxides.
Benzylation/Alkylation
-
The piperazine nitrogen undergoes alkylation with benzyl/alkyl halides:
Table 1: Substitution Reactions
Oxidation
-
Piperazine ring oxidation : The secondary amines in the piperazine ring can be oxidized to N-oxides using hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) .
-
Aromatic ring oxidation : Under strong conditions (e.g., KMnO₄/H₂SO₄), the methylene bridge or halogenated ring may undergo oxidation, though this is less common .
Reduction
-
C–Br bond reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C–Br bond to C–H, yielding 1-[(2-fluorophenyl)methyl]piperazine .
-
Piperazine reduction : Lithium aluminum hydride (LiAlH₄) reduces the piperazine ring to a piperidine derivative, though this requires harsh conditions .
Table 2: Oxidation/Reduction Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂, 0°C | Piperazine N-oxide | 45% | |
| C–Br Reduction | H₂ (1 atm), Pd/C, EtOH | De-brominated analog | 90% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings:
Suzuki–Miyaura Coupling
-
Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives .
Buchwald–Hartwig Amination
Table 3: Cross-Coupling Reactions
Mechanistic Insights
-
SNAr Reactions : Fluorine’s electron-withdrawing effect directs nucleophiles to the para-bromine position, forming a Meisenheimer intermediate before bromide expulsion .
-
Cross-Couplings : Oxidative addition of Pd(0) to the C–Br bond initiates catalytic cycles, followed by transmetalation or amine coordination .
Scientific Research Applications
1-[(5-Bromo-2-fluorophenyl)methyl]piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine derivatives are extensively studied for their structural and functional diversity. Below is a detailed comparison of 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine hydrochloride with structurally related compounds, focusing on substituent effects, synthesis pathways, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Halogen vs. Alkoxy Substituents : Bromine and fluorine (electron-withdrawing) in the target compound increase lipophilicity and may enhance blood-brain barrier penetration compared to methoxy (electron-donating) groups in compounds like 1-(5-Chloro-2-methoxyphenyl)piperazine .
- Positional Isomerism : The 5-Br/2-F substitution in the target differs from 3-Cl/4-F in ’s compound, which could alter receptor binding specificity. For example, sigma receptor affinity is sensitive to para-substitution patterns .
- Bis-Aryl Modifications: Compounds with bis(4-fluorophenyl) groups () exhibit calcium channel antagonism, suggesting that bulkier aromatic groups favor ion channel interactions over mono-substituted derivatives .
Biological Activity
1-[(5-Bromo-2-fluorophenyl)methyl]piperazine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including receptor binding, pharmacological effects, and relevant case studies.
This compound is characterized by its piperazine core substituted with a bromo and fluoro group on the phenyl ring. The presence of these halogen atoms may enhance its lipophilicity and receptor binding affinity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Receptor Binding Affinity : The compound exhibits selective binding to various receptors, particularly the cannabinoid receptor type 1 (CB1). This has implications for its use in treating conditions related to the endocannabinoid system.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds show antimicrobial properties, which could extend to this compound.
- Antitumor Effects : Research indicates that piperazine derivatives can exhibit antitumor activity, suggesting potential applications in oncology.
Receptor Binding Studies
Recent studies have highlighted the binding affinity of similar piperazine compounds to CB1 receptors. For instance, LDK1229, a benzhydryl piperazine analog, demonstrated a Ki value of 220 nM for CB1, indicating a strong interaction with this receptor type . The inverse agonism observed in these compounds suggests they may modulate receptor activity beneficially in various therapeutic contexts.
Pharmacological Effects
The pharmacological profile includes:
- G Protein Coupling : Compounds like LDK1229 have shown efficacy in antagonizing G protein coupling activity associated with CB1 receptors, which is crucial for mediating physiological responses .
- Cellular Effects : In vitro studies indicate that such compounds can influence cellular pathways linked to neurotransmission and pain modulation, potentially offering new avenues for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives:
- Antimicrobial Activity : A study evaluated various piperazine derivatives against bacterial strains using the broth microdilution method. Results indicated significant antibacterial effects against Gram-positive bacteria .
- Antitumor Activity : Another investigation focused on the synthesis of piperazine-based compounds that exhibited notable cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .
- In Vivo Studies : Research involving animal models demonstrated that certain piperazine derivatives could reduce tumor growth and enhance survival rates, highlighting their therapeutic potential in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine hydrochloride with high purity?
To optimize synthesis, employ nucleophilic substitution or reductive amination for introducing the bromo-fluorophenylmethyl group to the piperazine core. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures ≥95% purity. Monitor reaction progress with TLC (Rf ~0.3–0.5 in chloroform:methanol 9:1) and confirm structure via H NMR (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) and mass spectrometry (M at m/z ~333) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : F NMR identifies fluorine environments (e.g., δ -110 to -115 ppm for ortho-fluorine).
- HPLC-PDA : Use a C18 column (acetonitrile:0.1% TFA buffer) to assess purity (>98%) and detect impurities.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H] at m/z 333.04) and fragmentation patterns .
Q. How can researchers address solubility limitations in aqueous-based assays?
Solubility challenges arise from the hydrophobic aromatic substituents. Use co-solvents like DMSO (≤5% v/v) or prepare hydrochloride salts. For in vitro studies, pre-dissolve in DMSO and dilute in buffered solutions (pH 4–7) to avoid precipitation .
Advanced Research Questions
Q. How should contradictory data in receptor-binding assays be analyzed?
Conflicting results (e.g., serotonin receptor affinity) may stem from assay conditions (pH, temperature) or impurity interference. Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and cross-validate with HPLC-purified batches. Reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) help calibrate activity thresholds .
Q. What strategies ensure compound stability during long-term storage?
Conduct accelerated stability studies under ICH guidelines:
- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B) to detect photo-oxidation products. Optimal storage: airtight containers, desiccated, at -20°C in amber glass .
Q. How can impurity profiles be systematically mapped and quantified?
- LC-MS/MS : Identify impurities (e.g., des-bromo byproducts) using a gradient elution (0.1% formic acid/acetonitrile).
- Reference Standards : Compare retention times and MS/MS spectra with synthesized impurities (e.g., 1-(4-chloro-2-fluorophenyl)piperazine) .
Q. What computational tools predict metabolic pathways and toxicity?
Use in silico platforms (e.g., Schrödinger’s ADMET Predictor or SwissADME):
- Metabolism : Cytochrome P450 (CYP2D6) likely mediates N-dealkylation.
- Toxicity : Screen for hERG inhibition risk (logP >3 increases cardiotoxicity potential) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
